molecular formula C15H22O2 B1203127 Drimenin CAS No. 2326-89-8

Drimenin

Cat. No. B1203127
CAS RN: 2326-89-8
M. Wt: 234.33 g/mol
InChI Key: BQNSBENKJCLJGN-ZOWXZIJZSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Drimenin is a naphthofuran.

Scientific Research Applications

Synthesis and Chemical Characterization

  • Fluorinated Analogues of Drimenin : A study by Abad et al. (2003) describes a stereoselective approach to creating a fluorinated analogue of drimenin. This research contributes to the understanding of drimenin's chemical structure and potential modifications.

Pharmacological Activity

  • Inhibition of Nicotinic Acetylcholine Receptors : Research by Arias et al. (2018) indicates that drimenin noncompetitively inhibits human α4β2 nicotinic acetylcholine receptors. This finding suggests potential pharmacological applications of drimenin, particularly in neurological contexts.

Cytotoxic Activity

  • Cytotoxic Activity Against Cancer Cell Lines : A study by Montenegro et al. (2014) examined the cytotoxic activity of drimenin against various cancer cell lines. This research contributes to understanding the potential therapeutic applications of drimenin in cancer treatment.

Antifungal and Insecticidal Properties

  • Antifungal and Insecticidal Applications : Research conducted by Muñoz et al. (2015) on compounds isolated from Drimys winteri, including drimenin, demonstrates their antifungal and insecticidal properties. This highlights the potential use of drimenin in agricultural and pest control applications.

Biological Activities

  • Wide Variety of Biological Activities : An article by Vlad (2008) reviews the synthesis of drimane sesquiterpenoids, noting their diverse biological activities. This includes antibacterial, antifungal, and insecticidal properties, indicating a broad scope of applications for drimenin and related compounds.

Molecular Synthesis and Isolation

  • Synthesis and Isolation from Natural Sources : A study by Socolsky et al. (2005) focuses on the isolation of drimenin from the fern Thelypteris hispidula, supporting theories of evolutionary connections between plant species. Understanding the natural occurrence and synthesis of drimenin can aid in its application in various scientific fields.

properties

CAS RN

2326-89-8

Product Name

Drimenin

Molecular Formula

C15H22O2

Molecular Weight

234.33 g/mol

IUPAC Name

(5aS,9aS,9bR)-6,6,9a-trimethyl-5,5a,7,8,9,9b-hexahydro-3H-benzo[g][2]benzofuran-1-one

InChI

InChI=1S/C15H22O2/c1-14(2)7-4-8-15(3)11(14)6-5-10-9-17-13(16)12(10)15/h5,11-12H,4,6-9H2,1-3H3/t11-,12+,15-/m0/s1

InChI Key

BQNSBENKJCLJGN-ZOWXZIJZSA-N

Isomeric SMILES

C[C@]12CCCC([C@@H]1CC=C3[C@@H]2C(=O)OC3)(C)C

SMILES

CC1(CCCC2(C1CC=C3C2C(=O)OC3)C)C

Canonical SMILES

CC1(CCCC2(C1CC=C3C2C(=O)OC3)C)C

Other CAS RN

2326-89-8

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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